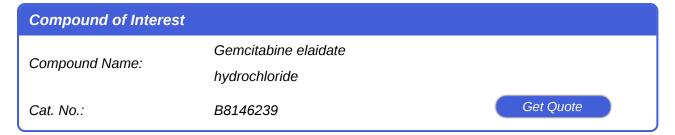


Gemcitabine Elaidate Hydrochloride: A Technical Overview of its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemcitabine elaidate hydrochloride (also known as CP-4126 and CO-101) is a lipophilic prodrug of the widely used chemotherapeutic agent, gemcitabine.[1][2] Developed to overcome key limitations of gemcitabine, such as poor membrane permeability and susceptibility to metabolic inactivation, this derivative conjugates gemcitabine with elaidic acid, an unsaturated fatty acid.[3][4] This modification was designed to enhance cellular uptake, bypass resistance mechanisms, and improve the overall therapeutic index.[3][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development of gemcitabine elaidate hydrochloride.

Rationale for Development and Chemical Properties

Gemcitabine, a deoxycytidine analog, is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[6][7] However, its efficacy is often hampered by several factors. As a hydrophilic molecule, its entry into tumor cells is dependent on human equilibrative nucleoside transporters (hENTs), particularly hENT1. [7][8] Low expression of hENT1 in tumors is a known mechanism of resistance.[5] Furthermore, gemcitabine is rapidly metabolized and inactivated by the enzyme cytidine deaminase (CDA) in the plasma and tissues, leading to a short half-life.[7][9]



To address these challenges, gemcitabine elaidate was developed as a lipophilic prodrug.[1] [10] By attaching an elaidic acid moiety to the 5' position of gemcitabine, the molecule's lipophilicity is significantly increased.[3][4] This chemical modification allows the drug to enter cells via passive diffusion, independent of hENT1 transporters, and it was suggested that this formulation may be less susceptible to deactivation by CDA.[3][8][10]

Table 1: Physicochemical Properties of Gemcitabine Elaidate

Property	Value	Reference
Chemical Name	[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate	[3]
Synonyms	CP-4126, CO-101, Gemcitabine 5'-elaidate	[2][3][11]
Molecular Formula	C27H43F2N3O5	[2][11]
Molecular Weight	527.64 g/mol	[2][11]
CAS Number	210829-30-4	[11]

A key concept in oral drug development is Lipinski's Rule of Five, which predicts the druglikeness of a chemical compound.[12] While gemcitabine elaidate was developed for intravenous administration, an analysis against these criteria highlights its significant departure from typical oral drug properties, primarily due to its high molecular weight and lipophilicity.

Table 2: Lipinski's Rule of Five Analysis for Gemcitabine Elaidate



Rule	Value for Gemcitabine Elaidate	Conforms?
Molecular Weight < 500 Da	527.64	No
LogP ≤ 5	>5 (implied by high lipophilicity)	No
Hydrogen Bond Donors ≤ 5	3 (2 from amine, 1 from hydroxyl)	Yes
Hydrogen Bond Acceptors ≤ 10	8 (5 from oxygens, 3 from nitrogens)	Yes
Violations	2	At Risk for Poor Oral Bioavailability

Synthesis

The synthesis of gemcitabine elaidate involves the esterification of gemcitabine with elaidic acid. While industrial-scale synthesis of gemcitabine hydrochloride itself is a multi-step process starting from raw materials like 2,3-oxo-isopentylidene-D-glyceraldehyde[13][14], the final prodrug formation is a more direct conjugation. In a laboratory setting, this is typically achieved by reacting the 5'-hydroxyl group of gemcitabine with an activated form of elaidic acid, such as elaidoyl chloride, in the presence of a suitable base and solvent system to facilitate the ester bond formation.

Mechanism of Action

Gemcitabine elaidate functions as a prodrug that is converted intracellularly into gemcitabine, which then exerts its cytotoxic effects through its phosphorylated metabolites.[10][15]

- Cellular Uptake: Due to its lipophilic nature, gemcitabine elaidate is thought to cross the cell membrane via passive diffusion, bypassing the hENT1 transporter dependency of its parent drug, gemcitabine.[8]
- Intracellular Activation: Once inside the cell, intracellular esterases cleave the elaidic acid chain, releasing free gemcitabine.[1][2][10]

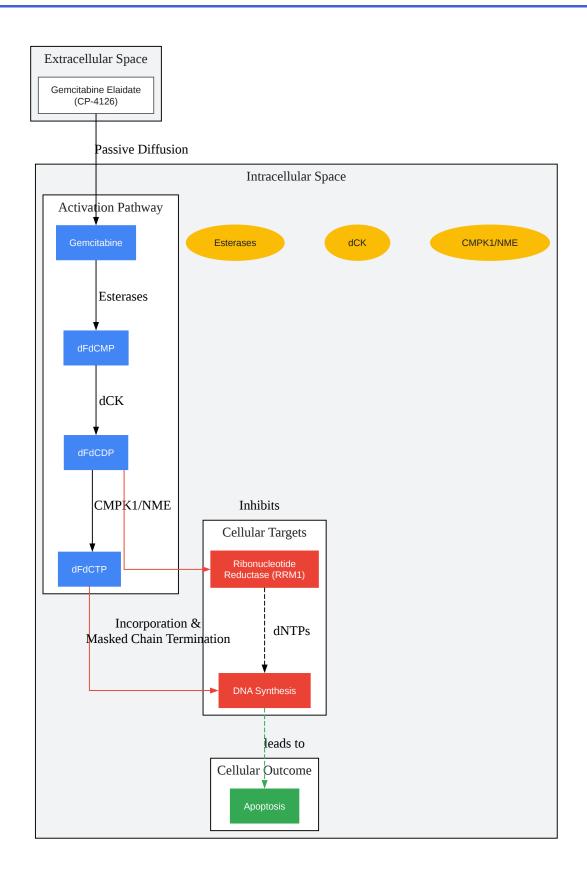
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- Phosphorylation: The released gemcitabine is then phosphorylated by deoxycytidine kinase (dCK) to form gemcitabine monophosphate (dFdCMP).[7] This is the rate-limiting step in its activation. Subsequently, other nucleoside kinases convert dFdCMP into the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[7][16]
- Dual Cytotoxic Action:
 - Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase (RRM1), the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[3][16] This depletes the intracellular pool of deoxynucleotides, particularly dCTP.
 - DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with dCTP for incorporation into the elongating DNA strand by DNA polymerase.[6][16] After dFdCTP is incorporated, one more deoxynucleotide is added, after which DNA polymerase cannot proceed.[7] This "masked chain termination" halts DNA synthesis and repair, ultimately triggering apoptosis (programmed cell death).[2][3][16]





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Caption: Mechanism of action of Gemcitabine Elaidate.



Preclinical Development In Vitro Studies

Gemcitabine elaidate demonstrated potent antiproliferative activity across a range of cancer cell lines, including those sensitive and resistant to standard gemcitabine.[15] Its ability to inhibit growth in a manner independent of nucleoside transporters was a key finding.[4]

Table 3: In Vitro Cytotoxicity (IC50) of Gemcitabine Elaidate

Cell Line	Cancer Type	IC50 (μM)	Reference
L1210/L5	Leukemia (Gemcitabine- 0.0033 sensitive)		[4][15]
L4A6	Leukemia (Cytarabine-resistant)		[15]
BCLO	Not Specified	Not Specified 0.0042	
Bara-C	Not Specified (Cytarabine-resistant)	13.0	[15]
C26-A	Colon Cancer	olon Cancer 0.0015	
C26-G	Colon Cancer	0.03	[15]
A2780	Ovarian Cancer (Gemcitabine- sensitive)	0.0025	[4][15]
AG6000	Ovarian Cancer (Gemcitabine- resistant)	91	[4]
THX	Malignant Melanoma	0.0040	[15]
LOX	Malignant Melanoma	0.0077	[15]
MOLT4	Leukemia	0.028	[15]
MOLT4/C8	Leukemia	0.088	[15]

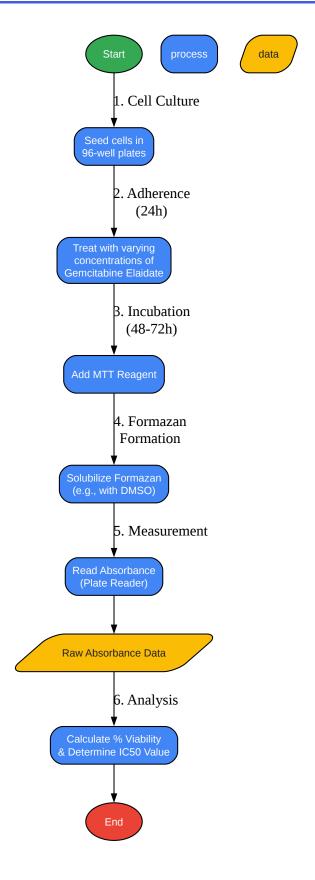


Experimental Protocol: In Vitro Cytotoxicity Assay (MTT-based)

A common method to determine the IC50 values listed above is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][17]

- Cell Seeding: Cancer cells (e.g., MIA PaCa-2 pancreatic cancer cells) are seeded into 96well plates at a predetermined density and allowed to adhere overnight.[17]
- Drug Treatment: Cells are treated with increasing concentrations of gemcitabine elaidate (and control compounds like standard gemcitabine or vehicle) for a specified duration (e.g., 48 or 72 hours).[8][17]
- MTT Addition: After the incubation period, MTT reagent is added to each well. Viable cells
 with active mitochondrial dehydrogenases convert the water-soluble yellow MTT into an
 insoluble purple formazan.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.[17]





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Caption: General workflow for an in vitro MTT cytotoxicity assay.



In Vivo Studies

In vivo studies using human tumor xenografts in nude mice confirmed the anti-tumor activity of gemcitabine elaidate.[15] The compound showed efficacy against various solid tumors when administered intraperitoneally or orally.[4][15]

Table 4: In Vivo Efficacy of Gemcitabine Elaidate in Xenograft Models

Cancer Model	Administration Route & Dose	Outcome	Reference
EKVX (Non-small cell lung cancer)	40 mg/kg; i.p. every 3 days	Tumor growth reduction	[4]
MHMX (Sarcoma)	40 mg/kg; i.p. every 3 days	Tumor growth reduction	[4]
TAX II-1 (Fibrous histiocytoma)	i.p. every 3 days for 5 doses	Tumor growth inhibition	[15]
THX (Malignant melanoma)	i.p. every 3 days for 5 doses	Tumor growth inhibition	[15]
CRL-1435 (Prostate cancer)	i.p. every 3 days for 5 doses	Tumor growth inhibition	[15]
PANC-1 (Pancreatic cancer)	i.p. every 3 days for 5 doses	Tumor growth inhibition	[15]
Co6044 (Colon cancer)	10-20 mg/kg; p.o. every 3 days for 5 doses	Significant antitumor activity with acceptable toxicity	[15]

Experimental Protocol: In Vivo Xenograft Study

- Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
- Tumor Implantation: A suspension of human cancer cells (e.g., EKVX non-small cell lung cancer cells) is injected subcutaneously into the flank of each mouse.

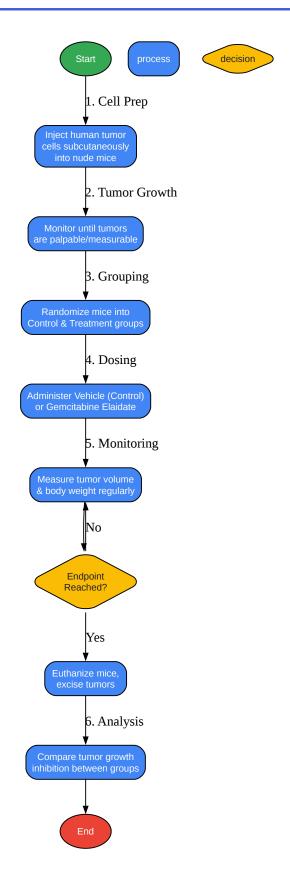
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- Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
- Randomization: Mice are randomized into treatment and control groups.
- Treatment Administration: The treatment group receives gemcitabine elaidate via a specified route (e.g., intraperitoneally) and schedule (e.g., 40 mg/kg every three days).[4] The control group receives a vehicle solution.
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
 Tumor volume is often calculated using the formula: (Length x Width²)/2.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set number of treatment cycles.
- Data Analysis: Tumor growth curves are plotted for each group. Efficacy is assessed by comparing the tumor growth inhibition in the treated group versus the control group.





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Caption: General workflow for an in vivo tumor xenograft study.



Clinical Development

Gemcitabine elaidate, under the code name CO-101, advanced into clinical trials for various solid tumors.[3] The primary hypothesis was that it would be more effective than gemcitabine in patients whose tumors had low hENT1 expression.[5]

Table 5: Selected Clinical Trials of Gemcitabine Elaidate (CO-101)

Trial Identifier	Phase	Condition(s)	Intervention(s)	Status
NCT01124786	2	Metastatic Pancreatic Adenocarcinoma	CO-101 vs. Gemcitabine	Completed
NCT01233375	2	Gemcitabine- Refractory Stage IV Pancreatic Adenocarcinoma	CO-101	Completed
NCT01641575	1	Advanced Solid Tumors, Non- small Cell Lung Cancer	Gemcitabine Elaidate + Cisplatin	Terminated

Phase I studies established the maximum tolerated dose and safety profile, including in combination with other agents like cisplatin.[5][18] However, subsequent Phase II trials, particularly in metastatic pancreatic adenocarcinoma, did not demonstrate a significant efficacy benefit of gemcitabine elaidate over standard gemcitabine, even in patients with low hENT1 levels.[8][19] These disappointing results ultimately led to the discontinuation of its clinical development.[18]

Conclusion

The development of **gemcitabine elaidate hydrochloride** represents a rational and well-designed approach to prodrug chemistry, aimed at overcoming established mechanisms of chemotherapy resistance. By modifying gemcitabine to be more lipophilic, researchers successfully created a compound that could enter cells independently of the hENT1 transporter and showed significant promise in preclinical models.[5][8] However, this preclinical success



did not translate into superior clinical efficacy in Phase II trials for pancreatic cancer.[8][20] The story of gemcitabine elaidate underscores the significant challenges in translating promising preclinical data into clinical benefit and highlights the complexity of drug resistance in oncology.

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